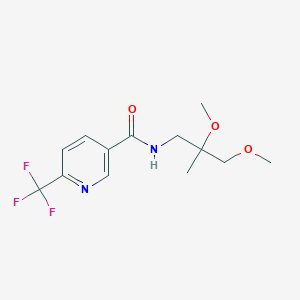
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H17F3N2O3 and its molecular weight is 306.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT), which catalyzes the conversion of nicotinamide to 1-methylnicotinamide, plays a pivotal role in hepatic detoxification. Research has highlighted its expression not only in the liver but also in adipocytes and adipose tissue, suggesting its significance in broader metabolic processes. NNMT's activity influences key metabolic parameters, impacting conditions like diabetes and obesity (Riederer et al., 2009) (Hong et al., 2015).
Advancements in Assay Techniques
Advancements in assay techniques for NNMT have been significant. For instance, a new NNMT activity assay employing ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometric detection has been developed. This has enabled a deeper understanding of NNMT's substrate scope and the potential for inhibitor development (van Haren et al., 2016).
NNMT in Cancer Research
NNMT overexpression in various human cancers indicates its role in tumorigenesis. It affects the methylation potential of cancer cells, leading to an altered epigenetic state. Understanding NNMT's role in cancer could be crucial for developing targeted treatments (Ulanovskaya et al., 2013).
Therapeutic Applications
NNMT's role extends to therapeutic applications. For instance, nicotinamide has been found to stimulate DNA repair in human lymphocytes, indicating potential applications in mitigating DNA damage-related conditions (Berger & Sikorski, 1980). Additionally, nicotinamide and its derivatives have shown efficacy in inducing erythroid differentiation of murine erythroleukemia cells, pointing towards potential applications in hematological disorders (Terada et al., 1979).
Metabolic Disorder Treatment
Research also indicates the potential of NNMT inhibitors in treating metabolic disorders. A small molecule inhibitor of NNMT has shown promise in reducing body weight and improving insulin sensitivity and glucose modulation in animal models of metabolic diseases (Kannt et al., 2018).
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(21-3,8-20-2)7-18-11(19)9-4-5-10(17-6-9)13(14,15)16/h4-6H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPIMEWOTUNLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
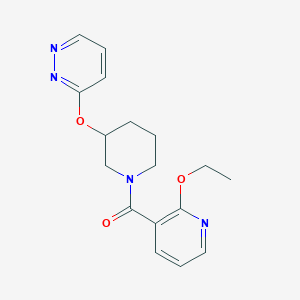
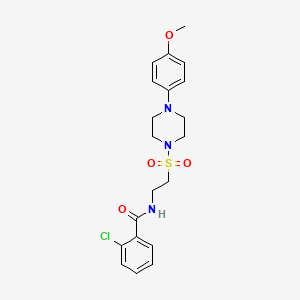
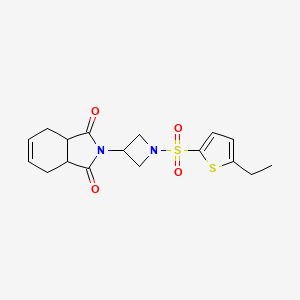
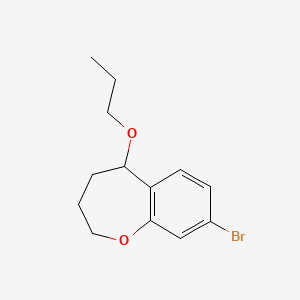
![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)
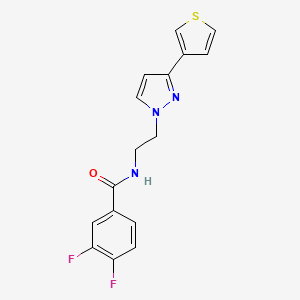
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)
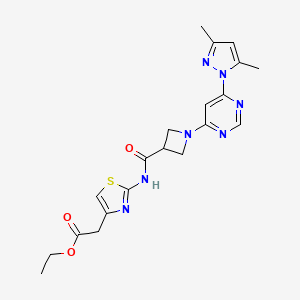
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)
![ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)
![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
